ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The next stage comprised the substitution of the bromine-containing 1,3,4-oxadiazoles in order to introduce the bis (carboxymethyl)amino group .Molecular Structure Analysis
The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure and the functional groups it contains. For example, the compound Ethyl 3-oxo-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]butanoate is a solid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
A cornerstone of the research on ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its synthesis and evaluation for antimicrobial and antioxidant activities. The compound has been synthesized through various chemical reactions, with a focus on exploring its potential as a pharmaceutical agent due to its profound antimicrobial properties. For instance, the compounds have shown significant antibacterial and antifungal activities, making them promising candidates for further drug development. The antioxidant potential of these compounds has also been documented, suggesting a broader scope of pharmacological applications (Raghavendra et al., 2016).
Anti-rheumatic Potential
Research into the anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has yielded promising results. In vivo studies using a collagen-adjuvant arthritis model in rats have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects. This suggests potential for the compound and its derivatives in the treatment of rheumatic diseases, highlighting the importance of the compound in developing new therapeutic agents (Sherif & Hosny, 2014).
Cytotoxic Evaluation for Anticancer Properties
The novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety synthesized for anticancer research represent a significant step forward in the search for new anticancer agents. These compounds have been subjected to cytotoxic evaluation against various cancer cell lines, with some showing promising efficacy. This highlights the potential for these compounds to be developed further as anticancer therapies, contributing to the broader efforts in combating cancer through new chemotherapeutic agents (Adimule et al., 2014).
Safety and Hazards
The safety and hazards of a specific compound depend on its structure and the functional groups it contains. For example, the compound Ethyl 3-oxo-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]butanoate has been classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been widely studied for their high therapeutic values . They have shown a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazoles have been recognized for their promising role in medicinal chemistry . They are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Oxadiazoles have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Pharmacokinetics
Oxadiazoles, in general, have been found to possess favorable pharmacokinetic properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Result of Action
Oxadiazoles have been reported to exhibit a range of physiological activities, including anticancer effects . The specific effects of this compound would need further investigation.
Action Environment
The stability and efficacy of oxadiazoles can be influenced by various factors, including ph, temperature, and the presence of other substances
Properties
IUPAC Name |
ethyl 2-[[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-2-28-21(27)18-15-11-7-4-8-12-16(15)31-20(18)23-17(26)13-30-22-25-24-19(29-22)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFUHOSEJCBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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